molecular formula C15H12ClFN2O6S B4757230 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate

2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate

Cat. No. B4757230
M. Wt: 402.8 g/mol
InChI Key: IKLBSFNRDTVMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate is a chemical compound used in scientific research for its potential therapeutic properties. It is a glycine transporter type 1 (GlyT1) inhibitor that has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate involves inhibition of the 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate transporter. 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate is responsible for the reuptake of glycine in the central nervous system, and inhibition of this transporter can lead to increased levels of glycine in the brain. This increase in glycine levels has been associated with the antidepressant and antipsychotic effects of 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate.
Biochemical and Physiological Effects:
2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate has been shown to have several biochemical and physiological effects. It has been shown to increase glycine levels in the brain, which can lead to increased synaptic transmission and improved cognitive function. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate in lab experiments is its specificity for the 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate transporter. This allows for more targeted studies of the effects of glycine on the central nervous system. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate. One direction is the exploration of its potential therapeutic effects in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Another direction is the development of more potent and selective 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate inhibitors for use in scientific research and potential clinical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.

Scientific Research Applications

2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate has been studied for its potential therapeutic properties in several areas of scientific research. It has been shown to have antidepressant and antipsychotic effects in animal models, and it may also have potential in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-[(4-nitrophenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O6S/c16-13-2-1-3-14(17)12(13)9-25-15(20)8-18-26(23,24)11-6-4-10(5-7-11)19(21)22/h1-7,18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLBSFNRDTVMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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